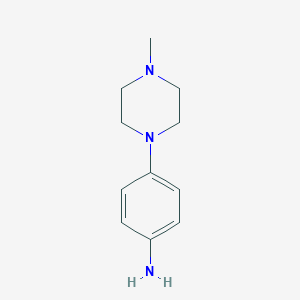

4-(4-Methylpiperazino)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZNZNKHRXRLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353214 | |

| Record name | 4-(4-Methylpiperazino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16153-81-4 | |

| Record name | 4-(4-Methylpiperazino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylpiperazin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Methylpiperazino)aniline chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(4-Methylpiperazino)aniline

Executive Summary

This compound, also identified by its CAS Number 16153-81-4, is a difunctional organic compound featuring an aniline moiety linked to a 4-methylpiperazine group. This unique structural arrangement confers a versatile reactivity profile, establishing it as a highly valuable building block in contemporary medicinal chemistry and materials science. Its primary significance lies in its role as a key intermediate for the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology. This guide provides a comprehensive technical overview of its chemical properties, a detailed and validated synthesis protocol, insights into its reactivity, and a survey of its critical applications for researchers, scientists, and professionals in drug development.

Core Chemical and Structural Properties

This compound is a structurally important scaffold. The molecule integrates an electron-rich aromatic amine system with a basic and nucleophilic piperazine ring, providing multiple sites for chemical modification.

Compound Identification

| Property | Value |

| IUPAC Name | 4-(4-methylpiperazin-1-yl)aniline |

| Synonyms | 1-(4-Aminophenyl)-4-methylpiperazine, 4-(4-Methyl-1-piperazinyl)aniline |

| CAS Number | 16153-81-4[1][2][3] |

| Molecular Formula | C₁₁H₁₇N₃[1][2][4] |

| Molecular Weight | 191.27 g/mol [1][2] |

Structural Representation

The structure consists of a central benzene ring, substituted at positions 1 and 4 by an amino group and a 4-methylpiperazin-1-yl group, respectively.

Caption: Chemical Structure of this compound.

Physicochemical Data

The physical properties of this compound are critical for its handling, reaction setup, and purification. It is an air-sensitive solid, necessitating storage under an inert atmosphere.

| Property | Value | Reference(s) |

| Appearance | Kind of white to yellow powder; can also appear as a purple or very dark gray to black solid. | [4][5] |

| Melting Point | 89 °C | [2][4][5] |

| Boiling Point | 180 °C at 5 mmHg | [4][5][6] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | [4][5] |

| Density | ~1.092 g/cm³ (Predicted) | [2][5] |

| pKa | 8.08 ± 0.42 (Predicted) | [4][5] |

| Sensitivity | Air Sensitive | [2][4][5] |

Synthesis and Purification Protocol

The most reliable and widely cited method for preparing this compound is the catalytic hydrogenation of its nitro precursor, 1-methyl-4-(4-nitrophenyl)piperazine. This method is favored for its high yield, clean conversion, and operational simplicity.

Causality Behind Experimental Choices

-

Precursor: 1-methyl-4-(4-nitrophenyl)piperazine is the logical starting material. The nitro group is an excellent electronic precursor to the amine, as it is readily and selectively reduced without affecting the aromatic ring or the piperazine moiety.

-

Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice. Palladium is highly efficient for the hydrogenation of aromatic nitro groups. The carbon support provides a high surface area for the reaction, maximizing catalyst activity and allowing for easy filtration-based removal post-reaction.

-

Solvent: Methanol is used as the solvent because it readily dissolves the starting material and is inert under the reaction conditions. It also has a low boiling point, which facilitates its removal during work-up.

-

Reducing Agent: Hydrogen gas (H₂) is the ultimate reducing agent. Using a balloon is a common and safe laboratory practice for maintaining a positive pressure of hydrogen without requiring a specialized high-pressure reactor.

-

Purification: Silica gel column chromatography is the standard and effective method for purifying the final product. The addition of a small amount of ammonia (or triethylamine) to the eluent is crucial to prevent the basic aniline product from tailing on the acidic silica gel, ensuring sharp peaks and efficient separation.

Step-by-Step Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask, add 1-methyl-4-(4-nitrophenyl)piperazine (1.0 eq). Dissolve the starting material in methanol (approx. 3 mL per mmol of substrate).[4][6]

-

Inerting: Seal the flask and purge with an inert gas, such as nitrogen or argon.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 0.1 to 0.5 eq, though catalytic amounts are effective).[4][6]

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Maintain a hydrogen atmosphere and stir the reaction mixture vigorously at room temperature overnight.[4][6]

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.[4][6]

-

Purification: Purify the crude brown solid by silica gel column chromatography. A typical eluent system is 5% methanol in dichloromethane (DCM) containing 1% ammonia (NH₃) to prevent streaking.[6] This process should yield the target compound with high purity (typically >85%).[6]

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound is realized in its application as a privileged scaffold in drug design. The aniline nitrogen provides a vector for amide coupling or other substitutions, while the piperazine ring enhances aqueous solubility and can form critical hydrogen bonds with biological targets.

Scaffold for Kinase Inhibitors

This compound is a cornerstone for the synthesis of various kinase inhibitors, which are crucial in modern oncology.[5] Kinases are enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

-

c-Met Kinase Inhibitors: It is a widely used reagent in the preparation of benzyloxypyridinone derivatives that potently inhibit c-Met kinase.[4][5][6] The c-Met pathway is implicated in tumor growth, metastasis, and angiogenesis. By serving as a foundational piece of the inhibitor, it helps control the proliferation of cancer cells.[5]

-

Bcr-Abl and Btk Inhibitors: Research has demonstrated its use in developing dual inhibitors of Bcr-Abl and Bruton's tyrosine kinase (Btk).[5] These targets are central to the pathology of certain leukemias and lymphomas, making derivatives of this aniline promising anti-leukemia drug candidates.[5]

Caption: Logical workflow from scaffold to biological inhibition.

Other Therapeutic Areas

-

G-Quadruplex Stabilizers: Emerging research highlights the use of this compound derivatives in stabilizing G-quadruplex DNA structures.[7] These structures can form in the promoter regions of oncogenes like c-MYC, and their stabilization can suppress gene expression, offering a novel anticancer strategy.[7]

-

Anti-Inflammatory Agents: The compound has been incorporated into piperazino-enaminones designed to suppress pro-inflammatory cytokines like TNF-alpha and IL-6, indicating potential applications in treating inflammatory diseases.[5]

Safety, Handling, and Storage

Due to its corrosive and hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

| Hazard Class | GHS Statement | Reference(s) |

| Corrosion | H314: Causes severe skin burns and eye damage. | [1][8] |

| Acute Toxicity | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. | [1][8] |

Handling and Storage Protocols

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and tightly fitting safety goggles or a face shield.[8][9]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] The compound is air-sensitive and should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[2][4][5] Store locked up.[8][9]

First-Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Seek immediate medical attention.[8][9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[8][9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[9]

References

-

4-[(4-Methylpiperazin-1-yl)methyl]aniline. ChemBK. [Link]

-

Cas 16153-81-4,this compound. LookChem. [Link]

-

CAS#:194799-59-2 | 4-(4-methyl-piperazino)-aniline, hydrochloride. Chemsrc. [Link]

-

4-(4-Methylpiperazin-1-yl)aniline. PubChem. [Link]

-

SAFETY DATA SHEET - this compound. Interchim. [Link]

-

Synthesis of 1-[ (4-aminophenyl)methyl ]-4-(4-fluorophenyl)piperazine. PrepChem.com. [Link]

-

A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... ResearchGate. [Link]

-

Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. Patsnap Eureka. [Link]

-

2-(4-Methylpiperazin-1-yl)aniline. ChemBK. [Link]

- Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.

-

4-(4-Methyl-1-piperazinyl)aniline - Spectrum. SpectraBase. [Link]

-

Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. NIH. [Link]

Sources

- 1. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China this compound CAS:16153-81-4 Manufacturer, Supplier | Zhonghan [xsu.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound CAS#: 16153-81-4 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 16153-81-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)-4-methylpiperazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(4-aminophenyl)-4-methylpiperazine, a key intermediate in pharmaceutical and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary synthetic strategies, including the underlying chemical principles, step-by-step protocols, and critical process considerations. The guide emphasizes two major synthetic routes: the reduction of an aromatic nitro group and palladium-catalyzed C-N bond formation. By presenting a thorough analysis of each method's advantages and limitations, this guide aims to equip the reader with the knowledge necessary to select and optimize the most suitable synthetic approach for their specific application.

Introduction: The Significance of 1-(4-Aminophenyl)-4-methylpiperazine

1-(4-Aminophenyl)-4-methylpiperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and materials science.[1] The piperazine moiety is a "privileged scaffold," frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity, which in turn can influence pharmacokinetic and pharmacodynamic profiles.[1] The 1-arylpiperazine structure is a common feature in a wide range of biologically active compounds. Furthermore, the primary amino group on the phenyl ring of 1-(4-aminophenyl)-4-methylpiperazine serves as a versatile synthetic handle for further molecular elaboration, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is a crucial intermediate for the synthesis of certain antibiotics.[2]

This guide will explore the most prevalent and practical methods for the synthesis of this important compound, focusing on the chemical logic and experimental details that ensure successful and reproducible outcomes.

Primary Synthetic Strategies

The synthesis of 1-(4-aminophenyl)-4-methylpiperazine can be broadly categorized into two primary strategies:

-

Route A: Nucleophilic Aromatic Substitution followed by Reduction. This is arguably the most common and industrially scalable approach. It involves the initial formation of 1-methyl-4-(4-nitrophenyl)piperazine through a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of the nitro group to the desired primary amine.

-

Route B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination). This modern and versatile method involves the direct coupling of 1-methylpiperazine with a suitably protected or derivatized 4-haloaniline.

The choice between these routes is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and tolerance of functional groups in more complex derivatives.

Route A: Nucleophilic Aromatic Substitution and Reduction

This classical two-step approach is a robust and well-established method for the preparation of 1-(4-aminophenyl)-4-methylpiperazine.

Step 1: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine via SNAr

The initial step involves the reaction of 1-methylpiperazine with an activated aryl halide, typically 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene.

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4] The strongly electron-withdrawing nitro group, positioned para to the halogen leaving group, activates the aromatic ring towards nucleophilic attack by the secondary amine of 1-methylpiperazine.[3] This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] Subsequent elimination of the halide leaving group restores the aromaticity of the ring, yielding the desired product.

Diagram of the SNAr Reaction:

Caption: SNAr reaction of 1-methylpiperazine and 1-fluoro-4-nitrobenzene.

Experimental Protocol: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine [5]

-

To a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1-1.2 equivalents) and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) for a period of 2 to 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is poured into cold water to precipitate the product.

-

The solid product is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum.

-

Recrystallization from a suitable solvent like ethanol or isopropanol can be performed for further purification if necessary.

Table 1: Comparison of Reaction Conditions for SNAr Synthesis

| Parameter | Condition 1 | Condition 2 |

| Aryl Halide | 1-Fluoro-4-nitrobenzene | 1-Chloro-4-nitrobenzene |

| Base | K₂CO₃ | Triethylamine (TEA) |

| Solvent | DMF | N-Methylpyrrolidone (NMP)[6] |

| Temperature | Room Temperature | 120-125 °C[6] |

| Typical Yield | >95%[5] | High |

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group of 1-methyl-4-(4-nitrophenyl)piperazine to the corresponding aniline derivative. Several methods are available for this transformation, with the choice often depending on the scale of the reaction and the desired level of chemoselectivity.

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7] It is often the method of choice for industrial-scale production due to high yields and the avoidance of stoichiometric metal waste.

-

Metal/Acid Reduction: Classic methods using metals such as iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) are also effective.[8][9][10] The Béchamp reduction, which uses iron and hydrochloric acid, is a well-established industrial process for aniline synthesis.[8]

-

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or formic acid, in the presence of a catalyst (e.g., Pd/C or Raney nickel).[10][11] It can be a safer alternative to using gaseous hydrogen.[10]

Diagram of the Reduction Reaction:

Caption: General scheme for the reduction of the nitro group.

Experimental Protocol: Reduction of 1-Methyl-4-(4-nitrophenyl)piperazine via Catalytic Hydrogenation

-

In a hydrogenation vessel, dissolve 1-methyl-4-(4-nitrophenyl)piperazine (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Carefully add a catalytic amount of 5-10% palladium on carbon (typically 1-5 mol% of Pd).

-

Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases. The reaction progress can be monitored by TLC or HPLC to confirm the disappearance of the starting material.

-

After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 1-(4-aminophenyl)-4-methylpiperazine.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Route B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] This method allows for the direct coupling of 1-methylpiperazine with an aryl halide, offering a more convergent synthetic route.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination generally involves:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.[12][13]

-

Amine Coordination and Deprotonation: The amine (in this case, 1-methylpiperazine) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired product and regenerates the Pd(0) catalyst.[12][13]

The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[14]

Diagram of the Buchwald-Hartwig Amination:

Caption: Buchwald-Hartwig amination for the synthesis of the target compound.

Experimental Protocol: Buchwald-Hartwig Amination [14]

-

To a reaction vessel, add the aryl halide (e.g., 4-bromoaniline, 1 equivalent), a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ (typically 1-5 mol%), and a suitable phosphine ligand (e.g., BINAP, XPhos, 1.1-1.5 equivalents relative to Pd).

-

Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃, 1.5-2 equivalents).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Add 1-methylpiperazine (1.2-1.5 equivalents).

-

Heat the reaction mixture to a temperature typically between 80-110 °C, with stirring, until the starting material is consumed (monitored by TLC or HPLC).

-

After cooling to room temperature, the reaction mixture is typically diluted with a suitable organic solvent and filtered through Celite to remove palladium residues.

-

The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

Table 2: Comparison of Synthetic Routes

| Feature | Route A: SNAr and Reduction | Route B: Buchwald-Hartwig Amination |

| Starting Materials | 1-Methylpiperazine, 4-halonitrobenzene | 1-Methylpiperazine, 4-haloaniline |

| Number of Steps | Two | One |

| Reagents | Stoichiometric base, reducing agents | Catalytic palladium, ligand, strong base |

| Scalability | Generally more scalable and cost-effective | Can be more expensive due to catalyst and ligand costs |

| Versatility | Robust and well-established | Highly versatile for a wide range of substrates |

| Waste Products | Metal salts from reduction | Stoichiometric base and halide salts |

Purification and Characterization

Regardless of the synthetic route chosen, the final product, 1-(4-aminophenyl)-4-methylpiperazine, typically requires purification. Common purification techniques include:

-

Recrystallization: Effective for obtaining high-purity crystalline material.

-

Column Chromatography: Useful for removing closely related impurities on a laboratory scale.

-

Distillation: For liquid products, vacuum distillation can be an effective purification method.[15]

The identity and purity of the synthesized 1-(4-aminophenyl)-4-methylpiperazine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

The synthesis of 1-(4-aminophenyl)-4-methylpiperazine can be effectively achieved through two primary pathways: a two-step sequence of nucleophilic aromatic substitution followed by nitro group reduction, or a one-step palladium-catalyzed Buchwald-Hartwig amination. The SNAr and reduction route is often favored for its cost-effectiveness and scalability, making it well-suited for industrial production. The Buchwald-Hartwig amination, while potentially more expensive, offers a more convergent and highly versatile approach that is invaluable in a research and development setting, particularly for the synthesis of diverse libraries of analogues. A thorough understanding of the mechanisms, experimental conditions, and relative advantages of each route is essential for any scientist or researcher working with this important synthetic intermediate.

References

- PrepChem. (n.d.). Synthesis of 1-[ (4-aminophenyl)methyl ]-4-(4-fluorophenyl)piperazine.

- Various Authors. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate.

- Guidechem. (n.d.). What is 1-Amino-4-methylpiperazine and how is it synthesized?.

- Patsnap Eureka. (n.d.). Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). YouTube.

- ChemicalBook. (n.d.). 1-Amino-4-methylpiperazine synthesis.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- Reddit. (2021, December 28). Reducing a Nitrobenzene to Aniline without hydrogen?. r/chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). Innovating with Piperazine Derivatives: The Case of 1-(4-Aminophenyl).

- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.

- DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives.

- ResearchGate. (2017, December). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- PubMed. (2022, July 28). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.

- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC.

- Santa Cruz Biotechnology. (n.d.). 1-(4-Aminophenyl)-4-methylpiperazine.

- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube.

- PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine.

- Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube.

- Dissertation. (n.d.). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine.

- ChemicalBook. (n.d.). 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis.

- European Patent Office. (2000, November 6). N-(4-HYDROXYPHENYL)-N'-(4'-AMINOPHENYL)-PIPERAZINE.

- Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.

- Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. reddit.com [reddit.com]

- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-(4-Methylpiperazino)aniline (CAS 16153-81-4): Physicochemical Properties, Characterization, and Applications

This document provides an in-depth technical overview of 4-(4-Methylpiperazino)aniline, a key building block in modern medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this guide synthesizes core physicochemical data with practical, field-proven insights into its characterization and application. We will move beyond simple data listing to explore the causality behind experimental choices and provide self-validating protocols for its analysis.

Introduction and Strategic Importance

This compound, identified by its CAS number 16153-81-4, is an aromatic amine functionalized with a methylpiperazine moiety. This unique structural combination makes it a valuable intermediate in the synthesis of pharmacologically active molecules. The aniline portion provides a reactive site for a variety of coupling reactions, while the N-methylpiperazine group is a common pharmacophore known to enhance aqueous solubility and modulate the pharmacokinetic properties of drug candidates. Its most notable application is as a key reagent in the preparation of advanced kinase inhibitors, including c-Met kinase inhibitors used in oncology research.[1][2] A thorough understanding of its physicochemical properties is therefore paramount for its effective use in process development, formulation, and quality control.

Compound Identification and Core Properties

Precise identification is the foundation of all chemical research. The fundamental identifiers and physicochemical properties of this compound are summarized below. It is critical to note the distinction between experimentally determined values and computationally predicted data, which serves as a useful estimation but requires experimental verification for GMP applications.

| Property | Value | Source |

| CAS Number | 16153-81-4 | [1][2] |

| Molecular Formula | C₁₁H₁₇N₃ | [1][3] |

| Molecular Weight | 191.27 g/mol | [1][3] |

| IUPAC Name | 4-(4-methylpiperazin-1-yl)aniline | [3][4] |

| Synonyms | 1-(4-Aminophenyl)-4-methylpiperazine | [2] |

| Appearance | Solid. Varies from cream/light-red to brown or very dark gray. | [5][6] |

| Melting Point | 89-93 °C | [1][6][7] |

| Boiling Point | 351.5 °C at 760 mmHg; 180 °C at 5 mmHg | [1][2][5] |

| Density | ~1.092 g/cm³ (Predicted) | [1][2] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | [1][2][5] |

| pKa | 8.08 ± 0.42 (Predicted) | [1][2] |

| LogP | 1.6047 (Experimental); 1.2 (Calculated, XLogP3) | [3][6] |

| Flash Point | 164 °C | [5][6] |

| Stability | Air Sensitive | [1][2][6] |

Synthesis and Chemical Reactivity

The primary route to synthesizing this compound involves the reduction of its nitro-aromatic precursor, 1-methyl-4-(4-nitrophenyl)piperazine.[1][2] This is a standard, high-yield transformation in organic chemistry.

General Synthesis Protocol: The synthesis is typically achieved through catalytic hydrogenation.[2] The nitro group is highly susceptible to reduction, making this a clean and efficient conversion.

-

Dissolution: 1-methyl-4-(4-nitrophenyl)piperazine is dissolved in a suitable alcohol solvent, such as methanol.

-

Catalyst Addition: A palladium on carbon catalyst (Pd/C, typically 5-10 mol%) is added to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (often using a hydrogen-filled balloon for lab-scale synthesis) and stirred vigorously overnight.

-

Work-up: Upon reaction completion, the solid catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude product can be purified by silica gel column chromatography to yield the final product as a solid.[2]

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Determination via Shake-Flask Method (OECD 105)

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is a classic and reliable technique for its measurement.

Experimental Rationale: The principle is to create a saturated solution of the compound at a specific temperature and then measure its concentration. The choice of a buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is crucial to mimic physiological conditions and account for the compound's pKa.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid from the supernatant by centrifugation or filtration. Filtration must be performed with a filter material that does not bind the analyte.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared for accurate quantification.

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazard profile.

-

Hazards: this compound is classified as corrosive and can cause severe skin burns and eye damage. [3][5]It is also harmful if swallowed, in contact with skin, or if inhaled. [3]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: The compound is noted to be air-sensitive. [2][6]It should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dark, and dry place, with recommended temperatures between 2-8 °C. [1][2]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the discovery of new therapeutics. Its physicochemical profile—characterized by its basicity, moderate lipophilicity, and specific solubility characteristics—dictates its behavior in both synthetic reactions and biological systems. By applying the rigorous analytical protocols outlined in this guide, researchers can ensure the quality and consistency of their work, paving the way for successful drug development outcomes. The data and methodologies presented herein provide a solid, authoritative foundation for any scientist working with this important molecular scaffold.

References

-

Cas no 16153-81-4 (4-(4-methylpiperazin-1-yl)aniline). LookChem. [Link]

-

CAS#:194799-59-2 | 4-(4-methyl-piperazino)-aniline, hydrochloride. Chemsrc. [Link]

-

This compound. Shanghai Ruiyi Pharmaceutical Technology Co., Ltd. [Link]

-

4-[(4-Methylpiperazin-1-yl)methyl]aniline. ChemBK. [Link]

-

4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253. PubChem. [Link]

-

A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... ResearchGate. [Link]

-

4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. PubChem. [Link]

-

4-(4-Methyl-1-piperazinyl)aniline - [1H NMR]. SpectraBase. [Link]

Sources

- 1. This compound CAS#: 16153-81-4 [m.chemicalbook.com]

- 2. This compound | 16153-81-4 [chemicalbook.com]

- 3. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Methyl-1-piperazinyl)aniline, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 16153-81-4(4-(4-methylpiperazin-1-yl)aniline) | Kuujia.com [kuujia.com]

- 7. This compound _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

A Technical Guide to the Structural Elucidation of 4-(4-Methylpiperazino)aniline

Preamble: The Imperative for Unambiguous Characterization

In the landscape of pharmaceutical development and complex organic synthesis, 4-(4-methylpiperazino)aniline serves as a pivotal structural motif and building block. Its unique combination of a substituted piperazine ring and an aniline moiety makes it a valuable precursor for a range of pharmacologically active agents.[1][2] The absolute certainty of its molecular structure is not merely an academic exercise; it is a prerequisite for ensuring the safety, efficacy, and reproducibility of downstream applications. Misidentification can lead to failed syntheses, impure products, and compromised biological activity.

This guide presents a comprehensive, field-proven strategy for the complete structural elucidation of this compound. We will move beyond a simple recitation of techniques to explain the underlying scientific rationale, demonstrating how an integrated, multi-technique approach provides a self-validating system for structural confirmation. The methodologies described herein adhere to the highest standards of scientific integrity and data reporting, such as those recommended by IUPAC.[3][4]

Foundational Analysis: Predicted Properties and the Structural Hypothesis

Before any analysis begins, we establish a structural hypothesis based on the target molecule, this compound. This allows us to predict key physicochemical and spectroscopic features.

-

Molecular Formula: C₁₁H₁₇N₃[5]

-

Molecular Weight: 191.27 g/mol [5]

-

IUPAC Name: 4-(4-methylpiperazin-1-yl)aniline[5]

The initial hypothesis is visualized below. Our goal is to use empirical data to confirm every atom and bond in this proposed structure.

Caption: Proposed structure of this compound.

The Integrated Spectroscopic Workflow: A Strategy for Certainty

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on an orthogonal approach, where each method corroborates the others. Our workflow is designed to build the structure piece by piece, from molecular formula to final atomic connectivity.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Causality: We begin with High-Resolution Mass Spectrometry (HRMS) to establish the most fundamental properties: the exact mass and molecular formula. This is the foundational data point upon which all subsequent interpretations are built. Electrospray Ionization (ESI) is the preferred method for this class of molecule due to its soft ionization nature, which typically preserves the molecular ion.

Experimental Protocol (ESI-HRMS):

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid to facilitate protonation).

-

Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Acquisition Mode: Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (< 5 ppm).

Data Interpretation: The primary goal is to identify the protonated molecular ion, [M+H]⁺. For C₁₁H₁₇N₃, the expected monoisotopic mass of the neutral molecule is 191.1422. Therefore, the [M+H]⁺ ion should be observed at m/z 191.1495 .

Further fragmentation (MS/MS) of the parent ion can provide valuable structural clues. The piperazine ring is known to be a site of characteristic cleavage.[6][7]

| Predicted Fragment (m/z) | Proposed Structure / Loss | Significance |

| 191.15 | [C₁₁H₁₈N₃]⁺ | Protonated molecular ion ([M+H]⁺) |

| 134.09 | [C₇H₁₀N₂]⁺ | Loss of the N-methylpiperazine radical after ring opening |

| 96.08 | [C₅H₁₀N₂]⁺ | Cleavage yielding the protonated N-methylpiperazine moiety |

| 70.07 | [C₄H₈N]⁺ | A common fragment from the piperazine ring |

These fragments provide strong evidence for the presence of both the aniline and the N-methylpiperazine components. The fragmentation of molecules in a mass spectrometer is a well-documented process that provides structural information.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of a molecule.[9] We use a suite of experiments to build the structure from the ground up. Data should be reported according to established standards.[3]

Experimental Protocol (General NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Experiments: Acquire ¹H, ¹³C, and DEPT-135 spectra.

-

2D Experiments: Acquire COSY, HSQC, and HMBC spectra to establish correlations.[10][11][12]

1D NMR: The Atomic Census

-

¹H NMR: Provides information about the chemical environment and number of protons.

-

¹³C NMR & DEPT-135: Identifies the number of unique carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

Predicted 1D NMR Data (in CDCl₃):

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| -NH₂ | ~3.5 (broad) | Singlet | 2H | - | - |

| Ar-H (ortho to NH₂) | ~6.7 | Doublet | 2H | ~116 | CH |

| Ar-H (ortho to Piperazine) | ~6.9 | Doublet | 2H | ~119 | CH |

| Piperazine (-CH₂-N-Ar) | ~3.1 | Triplet | 4H | ~50 | CH₂ |

| Piperazine (-CH₂-N-CH₃) | ~2.6 | Triplet | 4H | ~55 | CH₂ |

| -CH₃ | ~2.3 | Singlet | 3H | ~46 | CH₃ |

| Ar-C (ipso-NH₂) | - | - | - | ~142 | Quaternary C |

| Ar-C (ipso-Piperazine) | - | - | - | ~144 | Quaternary C |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

2D NMR: Connecting the Dots

2D NMR experiments are crucial for assembling the fragments identified in 1D NMR into a coherent structure.[13][14]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). We expect to see a correlation between the two sets of aromatic protons and between the two sets of piperazine methylene protons.[15]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH coupling). This allows for unambiguous assignment of all protonated carbons.[13][15]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the puzzle. It shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH), revealing the connectivity across quaternary carbons and heteroatoms.[11][15]

Caption: Key HMBC correlations confirming the aniline-piperazine link.

Key HMBC Correlations to Confirm:

-

Aniline-Piperazine Link: A correlation from the aromatic protons ortho to the piperazine group to the piperazine carbons attached to the nitrogen (³JCH). This is definitive proof of the C-N bond between the two rings.

-

N-Methyl Group: A correlation from the methyl protons (~2.3 ppm) to the piperazine carbons adjacent to the methyl-bearing nitrogen (~55 ppm) (²JCH). This confirms the position of the methyl group.

Vibrational and Electronic Spectroscopy: Functional Group Validation

Causality: While NMR and MS define the molecular skeleton, Infrared (IR) and UV-Visible spectroscopy provide rapid and definitive confirmation of the functional groups and electronic system, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol (ATR-FTIR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: FTIR is excellent for identifying characteristic vibrations of functional groups.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Confirms primary amine (-NH₂)[16][17] |

| 3100-3000 | Aromatic C-H Stretch | Evidence of the benzene ring |

| 2950-2800 | Aliphatic C-H Stretch | Confirms -CH₂- and -CH₃ groups |

| ~1620 | N-H Scissoring (Bend) | Confirms primary amine (-NH₂)[17] |

| ~1520 | Aromatic C=C Stretch | Confirms the benzene ring |

| 1335-1250 | Aromatic C-N Stretch | Strong band indicating the Ar-N bond[17] |

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary aromatic amine.[16][17]

UV-Visible Spectroscopy

Experimental Protocol:

-

Dissolve a small, accurately weighed amount of sample in a UV-transparent solvent (e.g., Ethanol or Methanol).

-

Acquire the absorption spectrum over a range of 200-400 nm.

Data Interpretation: The spectrum should be characteristic of an aniline chromophore. Aniline itself shows two primary absorption bands. The presence of the electron-donating piperazine group is expected to cause a bathochromic (red) shift of these bands.

-

Expected λmax: ~240-250 nm and ~290-310 nm.

Data Synthesis: The Final Verdict

The structure of this compound is confirmed by the confluence of all spectroscopic data:

-

HRMS establishes the correct molecular formula, C₁₁H₁₇N₃.

-

¹H and ¹³C NMR show the correct number of protons and carbons for the proposed structure, with chemical shifts consistent with an aniline ring, four methylene groups, and one methyl group.

-

DEPT-135 confirms the presence of two aromatic CH groups, four CH₂ groups, and one CH₃ group.

-

COSY, HSQC, and HMBC unambiguously connect these fragments, confirming the 1,4-disubstituted aromatic ring, the link between the aniline and piperazine nitrogens, and the position of the N-methyl group.

-

FTIR validates the presence of the primary amine (-NH₂) and the aromatic and aliphatic C-H and C-N bonds.

-

UV-Vis confirms the electronic structure of the substituted aniline chromophore.

References

-

Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]

-

Slideshare. 2D NMR Spectroscopy. [Link]

-

Scribd. Advanced 2D NMR Techniques Guide. [Link]

-

Hanson, R. M., et al. (2022). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

-

PubMed Central. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. [Link]

-

Semantic Scholar. Structure elucidation of small organic molecules by contemporary computational chemistry methods. [Link]

-

PubChem. 4-(4-methylpiperazin-1-yl)aniline. [Link]

-

San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

- Gunasekaran, S., & Ponnusamy, S. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.

-

Hanson, R., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ResearchGate. [Link]

-

IUPAC. Data exchange standard for near infrared spectra and general spectroscopic calibration data types. [Link]

- Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.

-

Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). [Link]

-

ChemRxiv. IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. (2022). [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

ResearchGate. Selected (1 H) NMR and (13 C) NMR and HMBC chemical shifts of 4a. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

-

Zhipuxuebao. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

-

ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline. [Link]

-

ResearchGate. Spectral investigation and normal coordinate analysis of piperazine. [Link]

-

PubMed. [Influence of solvents on IR spectrum of aromatic amines]. [Link]

-

ResearchGate. A set of 4-(4-methylpiperazin-1-yl)aniline derivatives containing.... [Link]

-

Chemsrc. CAS#:194799-59-2 | 4-(4-methyl-piperazino)-aniline, hydrochloride. [Link]

-

DergiPark. Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

Sources

- 1. This compound | 16153-81-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. jchps.com [jchps.com]

- 10. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-(4-Methylpiperazino)aniline

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(4-Methylpiperazino)aniline, a compound of significant interest in pharmaceutical research and development.[1][2][3] This document will delve into the principles of FT-IR spectroscopy, detail the experimental methodology for obtaining a high-quality spectrum, and offer an in-depth interpretation of the spectral features. By correlating vibrational frequencies with the specific functional groups within the molecule, this guide serves as an essential resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound and FT-IR Analysis

This compound, with the molecular formula C₁₁H₁₇N₃, is a key intermediate and structural motif in the synthesis of various pharmaceutical compounds.[4][5][6] Its chemical structure, featuring a primary aromatic amine, a tertiary amine within a piperazine ring, and an N-methyl group, presents a unique and informative FT-IR spectrum. FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that identifies chemical functional groups by measuring the absorption of infrared radiation by a sample.[7][8] This "molecular fingerprint" is invaluable for confirming the identity, purity, and structural integrity of compounds like this compound throughout the drug development process.[1][2]

Foundational Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[9] When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state. The key components of an FT-IR spectrometer include a source of IR radiation, an interferometer, a sample compartment, and a detector.[9] The interferometer is crucial as it allows for the simultaneous collection of all frequencies, a significant advantage over older dispersive techniques.[8][9] The resulting interferogram is then subjected to a mathematical process called a Fourier Transform, which converts it into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[9]

Molecular Structure and Expected Vibrational Modes

A thorough understanding of the molecular structure of this compound is paramount for accurate spectral interpretation. The molecule can be deconstructed into three key regions, each with characteristic vibrational modes:

-

Aniline Moiety (p-substituted aromatic ring and primary amine):

-

N-H Stretching: Primary amines typically exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.[10][11]

-

N-H Bending (Scissoring): A characteristic absorption is expected in the 1650-1580 cm⁻¹ range.[10]

-

C-N Stretching (Aromatic): A strong band is anticipated between 1335-1250 cm⁻¹.[10][11]

-

Aromatic C-H Stretching: Look for absorptions just above 3000 cm⁻¹.[12][13]

-

Aromatic C=C Ring Stretching: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.

-

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring influences the position of these strong bands, typically found in the 900-690 cm⁻¹ range. For a p-disubstituted ring, a strong band is expected around 850-800 cm⁻¹.

-

-

Piperazine Ring:

-

C-H Stretching (Aliphatic): These will appear just below 3000 cm⁻¹, in the 2950-2800 cm⁻¹ range, often overlapping with the N-methyl group's C-H stretches.

-

C-N Stretching (Aliphatic/Tertiary Amine): These vibrations are expected in the 1250–1020 cm⁻¹ range.[10]

-

CH₂ Bending (Scissoring and Wagging): These will contribute to the complex fingerprint region between 1470 cm⁻¹ and 1250 cm⁻¹.

-

-

N-Methyl Group:

-

C-H Stretching: The asymmetric and symmetric stretching of the methyl group will also be present in the 2950-2850 cm⁻¹ region.

-

C-H Bending: Asymmetric and symmetric bending vibrations (deformations) typically occur around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

-

The logical relationship between the functional groups and their expected FT-IR signals is visualized below.

Caption: Correlation of molecular fragments to their expected FT-IR absorption regions.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To ensure a reproducible and high-quality spectrum, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is a modern and highly effective sampling technique that requires minimal sample preparation.[14]

Instrumentation:

-

A benchtop FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.

Experimental Workflow:

Caption: Step-by-step workflow for FT-IR data acquisition using an ATR accessory.

Self-Validating System:

-

Background Spectrum: A clean, flat baseline in the background spectrum validates the cleanliness of the ATR crystal and the stability of the instrument.

-

Sample Application: Consistent pressure ensures good contact between the sample and the ATR crystal, which is crucial for reproducibility.[15]

-

Spectral Consistency: Running duplicate samples should yield virtually identical spectra, confirming the homogeneity of the sample and the reliability of the technique.

In-Depth Spectral Interpretation

The FT-IR spectrum of this compound is rich with information. The following table provides a detailed assignment of the major absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3430 & ~3350 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) |

| ~3050 | Medium to Weak | C-H Stretch | Aromatic C-H |

| ~2940, ~2850, ~2810 | Strong | Asymmetric & Symmetric C-H Stretch | Aliphatic CH₂ (Piperazine) & CH₃ (N-Methyl) |

| ~1620 | Strong | N-H Bending (Scissoring) | Primary Aromatic Amine (-NH₂) |

| ~1520 | Strong | C=C Ring Stretch | Aromatic Ring |

| ~1450 | Medium | CH₂ Bending (Scissoring) & Asymmetric CH₃ Bending | Piperazine Ring & N-Methyl Group |

| ~1375 | Medium to Weak | Symmetric CH₃ Bending | N-Methyl Group |

| ~1280 | Strong | C-N Stretch | Aromatic Amine |

| ~1140 | Strong | C-N Stretch | Aliphatic Amine (Piperazine) |

| ~830 | Strong | C-H Out-of-Plane Bending | p-Disubstituted Aromatic Ring |

Key Interpretive Insights:

-

The N-H Stretching Region (3500-3300 cm⁻¹): The presence of two distinct, sharp peaks in this region is a definitive indicator of the primary amine (-NH₂).[10] The separation between these peaks provides information about the electronic environment of the amine.

-

The C-H Stretching Region (3100-2800 cm⁻¹): A clear distinction can be made between the aromatic C-H stretches appearing just above 3000 cm⁻¹ and the more intense aliphatic C-H stretches from the piperazine and methyl groups appearing below 3000 cm⁻¹.[13]

-

The "Fingerprint" Region (1650-600 cm⁻¹): This region is complex but highly diagnostic.

-

The strong band around 1620 cm⁻¹ is a reliable marker for the N-H bending of the primary amine.[10]

-

The intense absorption at approximately 1520 cm⁻¹ is characteristic of the aromatic ring stretching, confirming the presence of the aniline moiety.

-

The strong C-N stretching bands around 1280 cm⁻¹ (aromatic) and 1140 cm⁻¹ (aliphatic) are crucial for confirming the connectivity of the nitrogen atoms.[10][11]

-

The prominent peak around 830 cm⁻¹ is a classic indicator of 1,4- (or para-) disubstitution on a benzene ring, confirming the position of the piperazine group relative to the amine.

-

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information that is critical for its identification and quality assessment in a drug development setting. By systematically analyzing the key absorption bands, researchers can confidently confirm the presence of the primary aromatic amine, the p-substituted benzene ring, the piperazine heterocycle, and the N-methyl group. The methodologies and interpretations presented in this guide offer a robust framework for the reliable and accurate FT-IR analysis of this important pharmaceutical intermediate.

References

-

Evans, J. C. (1960). The Vibrational Spectra of Aniline and its Derivatives. Spectrochimica Acta, 16(4), 428-442. [Link]

-

Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. [Link]

-

Agilent Technologies. (2021). A Comprehensive Guide to FTIR Analysis. [Link]

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2022). IR Spectroscopy. [Link]

Sources

- 1. richmondscientific.com [richmondscientific.com]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 16153-81-4 [chemicalbook.com]

- 6. This compound | 16153-81-4 [chemicalbook.com]

- 7. ijsdr.org [ijsdr.org]

- 8. aab-ir.ro [aab-ir.ro]

- 9. m.youtube.com [m.youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. jascoinc.com [jascoinc.com]

- 15. drawellanalytical.com [drawellanalytical.com]

A Technical Guide to the Solubility of 4-(4-Methylpiperazino)aniline in Organic Solvents

Executive Summary

4-(4-Methylpiperazino)aniline is a pivotal building block in medicinal chemistry, notably as a reagent in the synthesis of targeted therapeutics like c-Met kinase inhibitors.[1] Its utility in synthesis, purification, and formulation is fundamentally governed by its solubility profile. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. Due to the scarcity of published quantitative data, this document emphasizes the underlying physicochemical principles and provides robust, field-proven protocols for generating reliable solubility data in a laboratory setting. We will explore the molecule's structural attributes, predict its behavior in various solvent classes, and detail the methodologies required for precise quantitative assessment.

Physicochemical Profile and Structural Analysis

A molecule's solubility is a direct consequence of its structure. This compound (CAS: 16153-81-4) is a bifunctional molecule featuring both polar and non-polar characteristics, which dictates its interaction with different solvents.[2][3]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N₃ | [1][2][3] |

| Molecular Weight | 191.27 g/mol | [2][3] |

| Appearance | Very Dark Gray to Black / Purple Solid | [1][2] |

| Melting Point | 89-94 °C | [2][4] |

| Boiling Point | 180 °C @ 5 mmHg | [1][5] |

| pKa (Predicted) | 8.08 ± 0.42 | [1][5] |

Structural Breakdown & Causality:

-

Aniline Moiety: The primary aromatic amine (-NH₂) attached to a benzene ring provides a site for hydrogen bonding (as a donor) and contributes to the molecule's overall basicity. The aromatic ring itself introduces a significant non-polar, hydrophobic character.

-

Piperazine Ring: This saturated heterocycle contains two nitrogen atoms. The tertiary amine attached to the benzene ring is a hydrogen bond acceptor. The other tertiary amine, substituted with a methyl group, is also a basic site and a hydrogen bond acceptor. The aliphatic nature of the ring adds to the non-polar character.

-

Methyl Group: The terminal methyl group (-CH₃) is small but enhances the molecule's non-polar, lipophilic nature.

This combination of a hydrophobic aromatic ring and aliphatic carbons with multiple polar, basic, hydrogen-bonding sites (three nitrogen atoms) results in a complex solubility profile. The molecule is not strictly polar or non-polar, and its solubility is a delicate balance of these competing characteristics.

Theoretical Solubility Profile and Solvent Selection

The principle of "like dissolves like" provides a strong predictive foundation for solvent selection.[6] Based on the structural analysis, we can forecast the solubility of this compound across different solvent classes.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amine groups on the aniline and piperazine moieties can interact favorably with these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles but do not donate hydrogen bonds. They are effective at solvating polar molecules.

-

Prediction: Good solubility is expected due to strong dipole-dipole interactions with the polar N-H and C-N bonds of the solute.

-

Supporting Data: The compound is known to be soluble in Dimethylformamide (DMF) and is sparingly soluble in DMSO.[1][2][7] The "sparingly" soluble designation for DMSO suggests that while favorable interactions exist, they may be less effective at overcoming the crystal lattice energy compared to other polar aprotic solvents.

-

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds.

-

Prediction: Poor solubility. The non-polar aromatic ring and methyl group will have some affinity for these solvents, but these interactions are insufficient to overcome the strong intermolecular forces between the polar amine groups in the solid state.

-

-

Chlorinated Solvents (e.g., Dichloromethane (DCM)): These solvents have intermediate polarity.

Experimental Determination of Solubility: Protocols

To move beyond prediction, rigorous experimental testing is required. The following workflow and protocols provide a self-validating system for generating high-quality solubility data.

Overall Experimental Workflow

The logical flow from solvent selection to quantitative analysis is critical for efficient and accurate solubility determination.

Caption: Workflow for solubility determination of this compound.

Protocol 1: Qualitative Solubility Assessment

Objective: To rapidly screen solubility in a range of solvents and estimate approximate solubility, informing the design of quantitative experiments.

Methodology:

-

Preparation: Label a series of small vials (e.g., 4 mL) for each solvent to be tested.

-

Aliquot Solute: Accurately weigh approximately 5 mg of this compound into each vial.

-

Solvent Addition: Add the first 100 µL of the selected solvent to the vial.

-

Mixing: Vortex the vial vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Titration: If the solid dissolves completely, continue adding the solvent in 100 µL aliquots, vortexing after each addition, until a precipitate forms or a total volume of 2 mL is reached.

-

Classification: Record the results based on the amount of solvent required for dissolution.

-

Very Soluble: < 200 µL (< 1 part solvent)

-

Freely Soluble: 200 µL - 2 mL (1-10 parts solvent)

-

Soluble: > 2 mL (10-30 parts solvent)

-

Sparingly Soluble: Requires significant volume (30-100 parts solvent)

-

Insoluble: Solid remains after adding > 2 mL (> 100 parts solvent)

-

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

Objective: To determine the precise equilibrium solubility of the compound in a given solvent at a controlled temperature. This method is considered a gold standard for its reliability.

Methodology:

-

Prepare Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vial tightly. Place it in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to be certain.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vial at a moderate speed to pellet the solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

-

Quantification (HPLC-UV):

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Generate a calibration curve by preparing a series of standards of decreasing concentration from the stock solution.

-

Analyze the standards by HPLC with a UV detector at the compound's λmax to create a linear calibration curve (Peak Area vs. Concentration).

-

Dilute the filtered supernatant sample with a known volume of mobile phase to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original solubility in mg/mL or molarity, accounting for the dilution factor.

-

Data Summary and Interpretation

All solubility data should be meticulously recorded, specifying the solvent, temperature, and units.

Solubility Data for this compound:

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL @ 25°C) |

| Water | Water | Low Solubility[7] | Requires experimental determination |

| Polar Protic | Ethanol | Soluble[7] | Requires experimental determination |

| Methanol | Slightly Soluble[1][2] | Requires experimental determination | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble[7] | Requires experimental determination |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[1][2] | Requires experimental determination | |

| Acetonitrile | Requires experimental determination | Requires experimental determination | |

| Chlorinated | Dichloromethane (DCM) | Requires experimental determination | Requires experimental determination |

| Non-Polar | Toluene | Requires experimental determination | Requires experimental determination |

| Hexane | Requires experimental determination | Requires experimental determination |

Applications in Pharmaceutical Development

Understanding the solubility of this compound is not an academic exercise; it is a prerequisite for its effective use in drug development.

-

Process Chemistry: Solvent selection for synthesis is critical for reaction kinetics, yield, and impurity profiles. The synthesis of this compound involves the hydrogenation of a nitro-precursor, often in methanol, highlighting the need for at least moderate solubility in the reaction medium.[1][5]

-

Purification: Techniques like crystallization and chromatography rely on differential solubility. To purify the final product, a solvent system must be chosen where the compound is soluble at high temperatures but less soluble at low temperatures (for crystallization) or has appropriate partitioning behavior (for chromatography).[1]

-

Formulation Science: For preclinical and clinical studies, the compound must be formulated into a suitable delivery vehicle. Poor aqueous solubility is a major hurdle. The hydrochloride salt form is often used to improve aqueous solubility and stability for research purposes.[8]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification: The compound is classified as corrosive and causes severe skin burns and eye damage (H314).[3][9] It is also harmful if swallowed, in contact with skin, or if inhaled.[4][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10] Work in a well-ventilated area or a chemical fume hood.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon), as it is noted to be air sensitive.[1][5] Store locked up.[9][10]

References

-

4-[(4-Methylpiperazin-1-yl)methyl]aniline - ChemBK. (2024). Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. Available at: [Link]

-

SAFETY DATA SHEET - Interchim. (2018). Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]

-

4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem. (n.d.). Available at: [Link]

-

A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... - ResearchGate. (2020). Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available at: [Link]

-

Solubility of Organic Compounds. (2023). Available at: [Link]

Sources

- 1. This compound CAS#: 16153-81-4 [chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Methylpiperazin-1-yl)aniline | 16153-81-4 [sigmaaldrich.com]

- 5. This compound | 16153-81-4 [chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. chembk.com [chembk.com]

- 8. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-(4-Methylpiperazino)aniline molecular weight and formula